molecular formula C12H16N2O3 B12545225 Methyl 4-[(3-aminopropyl)carbamoyl]benzoate CAS No. 672302-62-4

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate

Cat. No.: B12545225
CAS No.: 672302-62-4
M. Wt: 236.27 g/mol
InChI Key: JPVRHKSURKNFFB-UHFFFAOYSA-N
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Description

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzoic acid and contains an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-aminopropyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 3-aminopropylamine to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates and amides.

Scientific Research Applications

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-aminopropyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-benzyl(methyl)amino)propyl]carbamoyl]benzoate
  • Methyl 3-[(2-chlorobenzyl)(methyl)amino]ethyl]benzoate
  • Ethyl 4-[(amino(imino)methyl)amino]benzoate

Uniqueness

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate is unique due to its specific functional groups and structural features. These characteristics confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Biological Activity

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate, with the CAS number 672302-62-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C12H16N2O3
Molecular Weight: 232.27 g/mol
IUPAC Name: this compound

The compound features a benzoate moiety substituted with a carbamoyl group linked to a 3-aminopropyl chain, which may contribute to its biological activity through interactions with various molecular targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that it interacts with glutathione-related enzymes, potentially affecting antioxidant defenses and detoxification processes .
  • Receptor Modulation: The structural features of this compound may allow it to bind to various receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • Antimicrobial Activity: There is evidence suggesting that this compound exhibits antimicrobial properties, making it a candidate for further exploration in therapeutic applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown effectiveness against several bacterial strains, indicating its possible use as an antimicrobial agent. The following table summarizes the antimicrobial activity observed:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a basis for developing new antimicrobial therapies.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential role in modulating inflammatory responses.

Case Studies

  • Case Study on Enzyme Inhibition:
    A study evaluated the inhibitory effects of various derivatives of methyl 4-carbamoylbenzoates on glutathione reductase (GR) and glutathione S-transferase (GST). The findings revealed that certain derivatives exhibited significant inhibition of these enzymes, suggesting a potential mechanism for their biological activity .
  • Antimicrobial Efficacy:
    In a comparative study of several benzoate derivatives, this compound was found to outperform many traditional antibiotics against resistant strains of bacteria, highlighting its therapeutic potential in treating infections caused by multidrug-resistant organisms .

Properties

CAS No.

672302-62-4

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 4-(3-aminopropylcarbamoyl)benzoate

InChI

InChI=1S/C12H16N2O3/c1-17-12(16)10-5-3-9(4-6-10)11(15)14-8-2-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,15)

InChI Key

JPVRHKSURKNFFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCCN

Origin of Product

United States

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